1-(2-Bromophenyl)ethylamine, with the Chemical Abstracts Service number 1038280-79-3, is a synthetic organic compound notable for its unique structural features. This compound contains a bromophenyl group attached to an ethyl chain and a methoxypropyl amine moiety, contributing to its potential biological activity. The molecular formula of this compound is , and it has a molecular weight of 272.18 g/mol .
The synthesis of 1-(2-Bromophenyl)ethylamine typically involves multi-step organic reactions. A common approach includes:
Technical details on specific conditions (temperature, solvents, catalysts) are often proprietary or vary based on laboratory practices and desired yield .
1-(2-Bromophenyl)ethylamine can participate in various chemical reactions typical for amines and substituted aromatic compounds:
Technical details regarding reaction conditions (temperature, solvent choice, etc.) are crucial for optimizing yields and selectivity .
The mechanism of action for 1-(2-Bromophenyl)ethylamine is not thoroughly documented but can be inferred from its structural characteristics. Compounds with similar structures often interact with neurotransmitter systems or other biological pathways due to their ability to modulate receptor activity.
Data on specific targets or pathways remains limited and warrants further investigation through pharmacological studies .
Relevant data on these properties are crucial for researchers looking to utilize this compound in experimental settings .
1-(2-Bromophenyl)ethylamine finds potential applications in scientific research, particularly in fields such as:
The specific applications may evolve as more research elucidates its biological effects and mechanisms .
Brominated arylalkylamines constitute a privileged scaffold in bioactive molecule design due to bromine's dual functionality as a direct pharmacophore and a synthetic handle. The bromine atom in compounds like 1-(2-Bromophenyl)ethylamine enhances intermolecular binding through halogen bonding with biomolecular targets such as kinases and G-protein-coupled receptors [7]. Positionally, ortho-bromine substitution (as in this compound) induces steric and electronic effects that profoundly influence conformational stability and target engagement compared to meta- or para-brominated isomers [7] [9].
Structurally analogous brominated quinolines demonstrate significant antiproliferative activity against C6 glioblastoma and HT29 adenocarcinoma cell lines (IC₅₀ values 5.45–9.6 μg/mL), underscoring bromine's role in enhancing anticancer potency [9]. Brominated arylalkylamines also serve as key precursors for palladium-catalyzed cross-couplings (e.g., Suzuki, Heck reactions), enabling efficient diversification into complex libraries. For example, bromophenyl ethylamine derivatives undergo regioselective functionalization to generate structure-activity relationship (SAR) probes during lead optimization [6] [9].
Table 2: Comparative Impact of Bromine Position in Arylalkylamine Pharmacophores
Bromine Position | Biological Implications | Synthetic Utility |
---|---|---|
Ortho (2-position) | Conformational restraint; enhanced target selectivity via steric hindrance | Slower cross-coupling kinetics; directs ortho-metalation |
Meta (3-position) | Balanced electronic effects; optimal for halogen bonding without steric interference | Standard cross-coupling reactivity; versatile functionalization |
Para (4-position) | Strong electron-withdrawing effect; influences pharmacokinetics | High cross-coupling efficiency; predictable reactivity |
The 3-methoxypropylamine (MOPA) moiety in 1-(2-Bromophenyl)ethylamine imparts critical physicochemical properties that enhance drug-likeness. MOPA is an amphiphilic C₃-alkyl chain with a terminal methoxy group (CH₃O-CH₂-CH₂-CH₂-NH-), conferring balanced hydrophilic-lipophilic character (logP reduction ≈0.8 versus n-propyl analogues) [3] [10]. The ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility (miscible in water) while maintaining membrane permeability—properties critical for oral bioavailability [10].
In therapeutic applications, MOPA-containing amines demonstrate enhanced tissue penetration and metabolic stability due to resistance to oxidative deamination. For example, MOPA-based corrosion inhibitors exhibit volatility profiles enabling uniform film formation on metal surfaces, illustrating the moiety's capacity for controlled molecular deposition [3] [10]. The terminal methoxy group also serves as a metabolic detoxification site, reducing toxic metabolite formation compared to unsubstituted alkylamines. Industrially, MOPA's volatility (bp ≈143°C) facilitates its use in amine-soap emulsifiers for water-based paints and textile finishes, where temporary basicity is required during processing followed by controlled removal [3] [10].
Table 3: Functional Advantages of Methoxypropyl (MOPA) Substituents in Amine Applications
Property | Pharmaceutical Impact | Industrial Utility |
---|---|---|
Amphiphilicity | Balanced logP; enhanced membrane traversal | Forms stable emulsions in resin/wax dispersions |
H-Bond Acceptor | Solubilization; target binding affinity | Water sensitivity reduction in coatings |
Controlled Volatility | Favorable pharmacokinetic distribution | Leaves insoluble wax films after evaporation |
Metabolic Stability | Reduced CYP450-mediated deamination | Low-odor formulations in paints/textiles |
Bromophenyl ethylamine derivatives have undergone transformative synthetic methodology evolution since the early 2000s, driven by demand for enantiopure amines. Initial routes relied on classical resolution via diastereomeric salt formation, suffering from low yields (<30%) and poor stereoselectivity (ee <70%) [6]. The advent of transition-metal catalysis marked a significant leap: palladium complexes enabled asymmetric hydrogenation of enamines derived from bromophenyl ketones, achieving ee values >90% but requiring expensive chiral ligands [6].
Contemporary approaches emphasize biocatalytic resolutions and chiral pool utilization. For instance, immobilized Candida antarctica lipase mediates kinetic resolution of racemic arylalkylamines using ethyl acetate as acyl donor, delivering both (R)- and (S)-enantiomers in up to 99.9% ee and 80% chemical yield . Parallel advances in regioselective bromination—exemplified by tetrabromoquinoline synthesis using controlled Br₂/CHCl₃ conditions—have enabled precise installation of bromine at electron-rich aryl positions without expensive directing groups [9]. These methodologies underpin the synthesis of 1-(2-Bromophenyl)ethylamine, where chirality is introduced via enantioselective reductive amination or enzymatic resolution.
Table 4: Methodological Evolution in Bromophenyl Ethylamine Synthesis
Era | Dominant Strategy | Key Advance | Limitations |
---|---|---|---|
1995–2005 | Diastereomeric salt crystallization | Simple equipment; predictable recovery | Low yields (20–30%); moderate ee (60–80%) |
2005–2015 | Transition-metal catalysis | High ee (>90%); broad substrate scope | Costly ligands; sensitive functional groups |
2015–Present | Biocatalytic resolution | Exceptional ee (>99%); mild conditions | Substrate-specific enzyme engineering needed |
Present–Future | Regioselective C–H bromination | Atom economy; step efficiency | Directing group removal requirements |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5